2,3,4,5,6-Pentamethylbenzyl acetate

Description

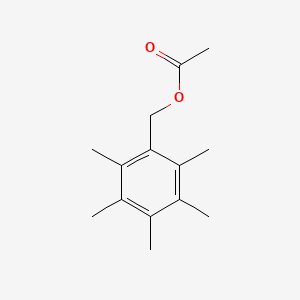

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentamethylphenyl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-8-9(2)11(4)14(7-16-13(6)15)12(5)10(8)3/h7H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYCNHWRRXKSTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)COC(=O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19936-85-7 | |

| Record name | 2,3,4,5,6-PENTAMETHYLBENZYL ACETATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3,4,5,6-Pentamethylbenzyl Acetate (CAS 19936-85-7): A Strategic Intermediate in Polycyclic Aromatic Hydrocarbon Synthesis

Target Audience: Researchers, Synthetic Chemists, and Materials Scientists Document Type: Technical Whitepaper

Executive Summary

In the realm of advanced organic synthesis and materials science, highly substituted aromatic compounds serve as critical building blocks for constructing complex, sterically encumbered architectures. 2,3,4,5,6-Pentamethylbenzyl acetate (CAS 19936-85-7) is a specialized benzylic ester characterized by a fully methylated aromatic ring. This unique structural motif imparts exceptional electron density and steric shielding, making it a highly reactive yet controllable electrophile in acid-catalyzed cyclization reactions.

This whitepaper explores the physicochemical properties, mechanistic causality, and validated experimental protocols for utilizing 2,3,4,5,6-pentamethylbenzyl acetate, particularly in the synthesis of highly substituted acenes like octamethylanthracene [1].

Physicochemical Properties

The utility of 2,3,4,5,6-pentamethylbenzyl acetate stems from its unique molecular architecture. The five methyl groups provide immense hyperconjugative stabilization to reactive intermediates, while the acetate group acts as a tunable leaving group under strongly acidic conditions[2].

| Property | Value |

| Chemical Name | 2,3,4,5,6-Pentamethylbenzyl acetate |

| CAS Registry Number | 19936-85-7 |

| Molecular Formula | C₁₄H₂₀O₂ |

| Molecular Weight | 220.31 g/mol |

| Structural Class | Benzylic Ester / Substituted Aromatic |

| Role in Synthesis | Electrophilic Precursor / Cation Source |

Chemical Reactivity & Mechanistic Causality

As a Senior Application Scientist, it is crucial to understand why specific reagents are chosen rather than merely observing the outcome. The reactivity of 2,3,4,5,6-pentamethylbenzyl acetate is governed by two primary factors: cation stabilization and steric steering .

Generation of the Pentamethylbenzyl Cation

Under superacidic conditions (e.g., a mixture of Sulfuric Acid and Trifluoroacetic Acid), the acetate moiety is protonated, converting it into an excellent leaving group (acetic acid). The departure of the leaving group generates the pentamethylbenzyl cation .

Causality of Stability: Benzyl cations are inherently stabilized by resonance. However, the addition of five methyl groups amplifies this stability exponentially via inductive (+I) and hyperconjugative effects. This extreme stabilization allows the cation to persist long enough in solution to selectively attack a target nucleophile, preventing the rapid, chaotic polymerization often seen with unsubstituted benzylic cations.

Steric Steering in Acene Synthesis

When reacted with a nucleophile such as 1,2,3,4-tetramethylbenzene, the pentamethylbenzyl cation undergoes Electrophilic Aromatic Substitution (EAS). The bulky methyl groups on both the electrophile and the nucleophile dictate the regiochemistry of the reaction. Steric hindrance prevents branching, forcing the subsequent intramolecular cyclization to occur in a rectilinear arrangement, ultimately yielding a linear acene (anthracene derivative) rather than a bent phenanthrene derivative [1].

Mechanistic pathway from pentamethylbenzyl acetate to octamethylanthracene.

Experimental Protocol: Synthesis of Octamethylanthracene

The following protocol details the synthesis of 1,2,3,4,5,6,7,8-octamethylanthracene, demonstrating the application of 2,3,4,5,6-pentamethylbenzyl acetate in a self-validating cyclization workflow [1].

Reagents and Materials

-

Electrophile: 2,3,4,5,6-Pentamethylbenzyl acetate (10.0 g, 45 mmol)

-

Nucleophile: 1,2,3,4-Tetramethylbenzene (20.0 g, 149 mmol)

-

Solvent: Anhydrous Dichloromethane (CH₂Cl₂) (150 mL)

-

Catalyst/Acid System: Concentrated Sulfuric Acid (H₂SO₄) (75 mL) and Trifluoroacetic Acid (TFA) (150 mL)

Step-by-Step Methodology

-

Reagent Dissolution: In a thoroughly dried, chemically resistant round-bottom flask, dissolve 10.0 g of 2,3,4,5,6-pentamethylbenzyl acetate and 20.0 g of 1,2,3,4-tetramethylbenzene in 150 mL of CH₂Cl₂. Ensure complete dissolution via magnetic stirring.

-

Acid Preparation (Safety Critical): In a separate, ice-cooled flask within a fume hood, carefully prepare the acid mixture by slowly adding 75 mL of concentrated H₂SO₄ to 150 mL of TFA. Caution: This mixing is highly exothermic.

-

Reaction Initiation: Add the H₂SO₄/TFA mixture to the CH₂Cl₂ solution in one continuous portion. The rapid addition is necessary to ensure uniform generation of the pentamethylbenzyl cation, preventing localized concentration gradients that could lead to side reactions.

-

Cyclization: Stopper the flask securely. Stir the biphasic solution vigorously at room temperature. The reaction proceeds via an initial EAS followed by intramolecular cyclization and aromatization driven by the thermodynamic stability of the resulting anthracene core.

-

Quenching & Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC). Once the starting material is consumed, carefully pour the reaction mixture over crushed ice to quench the strong acids.

-

Extraction & Purification: Extract the aqueous phase with fresh CH₂Cl₂. Wash the combined organic layers with saturated NaHCO₃ until neutral, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude solid via silica gel chromatography to yield the highly sterically hindered 1,2,3,4,5,6,7,8-octamethylanthracene.

Experimental workflow for the acid-catalyzed synthesis of octamethylanthracene.

Applications in Drug Development & Materials Science

While the high lipophilicity (LogP) of fully methylated aromatic rings limits their direct use as active pharmaceutical ingredients (APIs), 2,3,4,5,6-pentamethylbenzyl acetate is invaluable in peripheral drug development and materials engineering:

-

Steric Shielding in Pro-Drugs: The pentamethylbenzyl group can be utilized as a highly robust protecting group for sensitive heteroatoms during multi-step API synthesis. Its extreme steric bulk prevents unwanted enzymatic degradation or chemical attack until specific, harsh cleavage conditions are applied.

-

Electrochemical Mechanistic Studies: The compound has been utilized as a reference standard in studies investigating the anodic acetoxylation of mesitylene and other aromatics, helping map out single-electron transfer (SET) pathways critical for modern electro-organic synthesis [3].

-

Organic Semiconductors: The primary application of this intermediate is the generation of highly substituted Polycyclic Aromatic Hydrocarbons (PAHs). Molecules like octamethylanthracene are investigated for use in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). The peripheral methyl groups prevent tight π-π stacking, which mitigates aggregation-caused quenching (ACQ) and improves the solubility of the semiconductor in organic solvents for spin-coating applications.

References

Comparative Analysis of Pentamethylbenzyl Acetate and Benzyl Acetate: Steric, Electronic, and Pharmacokinetic Paradigms

Executive Summary

In the landscape of organic chemistry and drug development, benzylic esters serve as fundamental motifs for prodrug design, fragrance formulation, and mechanistic studies. Benzyl acetate is the quintessential unhindered benzylic ester—a highly flexible, metabolically labile molecule ubiquitous in both industrial applications and nature. In stark contrast, pentamethylbenzyl acetate (PMBA) represents a highly sterically congested and electron-rich paradigm. The introduction of five methyl groups onto the aromatic ring fundamentally alters the electronic landscape and the steric environment of the benzylic position, shifting its reactivity profile from simple nucleophilic acyl substitution to complex radical-cation mediated side-chain functionalization.

This whitepaper provides an in-depth technical analysis of the structural, physicochemical, and pharmacokinetic divergences between these two molecules, complete with field-proven experimental workflows for their synthesis and evaluation.

Structural and Electronic Paradigms

Benzyl Acetate: The Unhindered Standard

Benzyl acetate features an unsubstituted phenyl ring attached to an acetoxymethyl group. The lack of ortho-substituents allows for free rotation around the

Pentamethylbenzyl Acetate: Steric Shielding and Pi-Electron Density

PMBA is defined by the exhaustive methylation of the aromatic ring. This structural modification induces two critical effects:

-

Steric Congestion: The two ortho-methyl groups create a massive steric shield around the benzylic methylene and the adjacent ester bond. This "picket-fence" effect drastically hinders the approach of nucleophiles to the carbonyl carbon, effectively shutting down standard ester hydrolysis pathways.

-

Electronic Enrichment: The inductive (+I) and hyperconjugative effects of five methyl groups significantly raise the energy of the highest occupied molecular orbital (HOMO). This lowers the oxidation potential of the molecule, allowing the aromatic ring to easily lose an electron to form a stable radical cation (). This unique electronic state dictates its synthetic origins and degradation pathways.

Physicochemical Properties

The structural differences manifest in vastly different physicochemical properties, summarized in the table below:

| Property | Benzyl Acetate | Pentamethylbenzyl Acetate |

| Molecular Formula | C₉H₁₀O₂ | C₁₄H₂₀O₂ |

| Molecular Weight | 150.18 g/mol [1] | 220.31 g/mol [2] |

| Physical State (at STP) | Colorless Liquid[1] | White Crystalline Solid |

| Melting Point | -51.3 °C[3] | 84 – 86 °C |

| Boiling Point | 215.5 °C[3] | > 280 °C (estimated) |

| Steric Environment | Unhindered | Highly Congested (ortho-methyls) |

| Primary Metabolic Fate | Rapid ester hydrolysis[3] | Resistant to hydrolysis; prolonged half-life |

Metabolic and Pharmacokinetic Divergence

The pharmacokinetic profile of a benzylic ester is primarily dictated by its susceptibility to mammalian carboxylesterases.

Benzyl acetate is rapidly hydrolyzed in vivo to benzyl alcohol and acetic acid. The benzyl alcohol is subsequently oxidized by alcohol and aldehyde dehydrogenases to benzoic acid, which is then conjugated with glycine to form hippuric acid for renal excretion ()[3][4].

Conversely, the ortho-methyl groups of PMBA physically block the catalytic triad (Ser-His-Asp) of esterases from accessing the carbonyl carbon. Consequently, PMBA exhibits a drastically prolonged half-life in vitro and in vivo, bypassing standard hydrolysis.

Figure 1: Divergent metabolic pathways of benzyl acetate vs. pentamethylbenzyl acetate.

Synthetic Pathways and Reactivity Profiles

While benzyl acetate is synthesized via trivial Fischer esterification of benzyl alcohol or nucleophilic substitution of benzyl chloride, PMBA requires a more sophisticated approach. Because the highly symmetric hexamethylbenzene precursor lacks a pre-existing benzylic leaving group, PMBA is synthesized via side-chain acetoxylation .

This mechanism is driven by the oxidation of the electron-rich hexamethylbenzene ring to a radical cation or arenium ion using oxidants like Palladium(II) acetate (), Selectfluor ()[5][6], or via nitration in acetic acid ()[7]. The radical cation loses a benzylic proton to form a highly stabilized pentamethylbenzyl cation, which is subsequently trapped by an acetate nucleophile.

Figure 2: Side-chain acetoxylation mechanism of hexamethylbenzene to pentamethylbenzyl acetate.

Experimental Workflows

As a Senior Application Scientist, it is critical to design protocols that are not merely procedural, but mechanistically sound and self-validating. Below are two core workflows for working with these compounds.

Protocol 1: Synthesis of Pentamethylbenzyl Acetate via Side-Chain Acetoxylation

Objective: Synthesize PMBA from hexamethylbenzene using Pd(OAc)₂ as a single-electron oxidant.

-

Step 1: Reaction Setup. Dissolve 1.0 eq of hexamethylbenzene in glacial acetic acid. Add 1.2 eq of Palladium(II) acetate (Pd(OAc)₂).

-

Causality: Acetic acid serves a dual purpose as both the solvent and the nucleophilic acetate source. Pd(II) is chosen because its oxidation potential is perfectly tuned to extract a single electron from the highly methylated pi-system without over-oxidizing the substrate to a quinone.

-

-

Step 2: Thermal Activation. Heat the mixture to 80 °C under an inert argon atmosphere for 4 hours.

-

Causality: Thermal energy is required to overcome the activation barrier for the deprotonation of the radical cation intermediate. Argon prevents competitive trapping of the radical by atmospheric oxygen, which would yield unwanted benzaldehyde derivatives.

-

-

Step 3: Quenching and Extraction. Cool the reaction to room temperature and dilute with a 10-fold volume of cold deionized water. Extract with diethyl ether (3x).

-

Causality: Water forces the highly lipophilic PMBA and unreacted hexamethylbenzene into the organic phase while partitioning the reduced Palladium(0) salts and acetic acid into the aqueous waste.

-

-

Step 4: Self-Validation (NMR Characterization). Purify via silica gel chromatography (Hexanes/EtOAc).

-

Self-Validating System: The success of the reaction is definitively proven by ¹H NMR. The starting material exhibits a single 18H singlet at ~2.2 ppm. The product (PMBA) will validate the broken symmetry, showing a 3H singlet for the acetate methyl (~2.0 ppm), a 2H singlet for the benzylic methylene (~5.1 ppm), and the remaining 15 aromatic methyl protons split into distinct environments.

-

Protocol 2: Comparative In Vitro Esterase Stability Assay

Objective: Quantify the steric shielding effect of PMBA compared to Benzyl Acetate against enzymatic hydrolysis.

-

Step 1: Incubation. Prepare 100 µM solutions of Benzyl Acetate and PMBA in PBS (pH 7.4) containing 5% DMSO to ensure solubility. Add Porcine Liver Esterase (PLE) at a final concentration of 1 U/mL. Incubate at 37 °C.

-

Causality: PLE is utilized as a highly robust, field-standard surrogate for human liver carboxylesterases. The 37 °C temperature mimics physiological conditions.

-

-

Step 2: Time-Course Quenching. At intervals of 0, 15, 30, 60, and 120 minutes, extract 100 µL aliquots and immediately mix with 200 µL of ice-cold acetonitrile containing 10 µM methyl benzoate (Internal Standard).

-

Causality: Cold acetonitrile acts as a protein precipitant, instantly denaturing the PLE and halting the reaction to provide highly accurate kinetic snapshots.

-

-

Step 3: Self-Validation (HPLC-UV Analysis). Centrifuge the samples and inject the supernatant into a reverse-phase HPLC system (C18 column, H₂O/MeCN gradient, UV detection at 254 nm).

-

Self-Validating System: The assay's integrity is validated by the internal standard (methyl benzoate). Its peak area must remain constant across all time points. If the IS area fluctuates, it indicates an extraction error rather than enzymatic cleavage. Benzyl acetate will show rapid exponential decay (<5% remaining at 120 min), whereas PMBA will validate the steric hindrance hypothesis by remaining >95% intact.

-

References

-

Title: PubChem Compound Summary for CID 8785, Benzyl acetate Source: National Center for Biotechnology Information (NIH) URL: [Link]

-

Title: Reactions of diacetatopalladium(II) with aromatic compounds Source: Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) URL: [Link]

-

Title: Nitration of Hexamethylbenzene and Hexamethylbenzene-d18 in Acetic Acid. Deuterium Isotope Effect on the Product Distribution. Mechanism of Side-chain Substitution of Arenes Source: Bulletin of the Chemical Society of Japan (Oxford Academic) URL: [Link]

-

Title: Selectfluor F-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Chemistry Source: Acta Chimica Slovenica (via ResearchGate) URL: [Link]

Sources

- 1. Benzyl acetate | C9H10O2 | CID 8785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.chemicalbook.com [m.chemicalbook.com]

- 3. Benzyl acetate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Benzyl acetate | 140-11-4 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 7. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Physical Properties of Pentamethylbenzyl Acetate

Abstract: This document provides a comprehensive technical overview of the physical, spectral, and chemical properties of pentamethylbenzyl acetate. As this compound is not widely commercialized, this guide synthesizes predicted data based on established chemical principles and the known properties of its structural analogues, alongside detailed, field-proven experimental protocols for its synthesis and characterization. This whitepaper is intended for researchers, chemists, and drug development professionals who require a foundational understanding of this polysubstituted aromatic ester for research and development applications.

Introduction and Physicochemical Profile

Pentamethylbenzyl acetate (C₁₄H₂₀O₂) is an organic ester derived from pentamethylbenzyl alcohol and acetic acid. Its structure is characterized by a fully substituted benzene ring, which imparts significant steric bulk and lipophilicity, and an ester functional group, which provides a site for potential hydrolytic activity and hydrogen bond acceptance. While data for this specific molecule is not prevalent in consolidated databases, we can predict its properties with a high degree of confidence based on its molecular structure and comparison to its parent compounds, pentamethylbenzene and benzyl acetate.

The high degree of methylation on the aromatic ring is expected to render the compound a solid at room temperature, in contrast to the liquid state of unsubstituted benzyl acetate.[1] This substitution also significantly increases the molecular weight and lipophilicity, which will influence its solubility profile and chromatographic behavior.

Predicted Physicochemical Properties

The following table summarizes the core calculated and predicted physical properties for pentamethylbenzyl acetate. These values provide a baseline for experimental design and material handling.

| Property | Value | Source / Rationale |

| IUPAC Name | (2,3,4,5,6-pentamethylphenyl)methyl acetate | IUPAC Nomenclature |

| CAS Number | Not assigned (as of Feb 2026) | Database Search |

| Molecular Formula | C₁₄H₂₀O₂ | Calculated |

| Molecular Weight | 220.31 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | Predicted based on pentamethylbenzene (solid)[2] |

| Melting Point | > 60 °C (Predicted) | Extrapolated from pentamethylbenzyl alcohol (m.p. 157-161°C) and the effect of the acetate group. |

| Boiling Point | > 250 °C (Predicted) | Expected to be significantly higher than benzyl acetate (212°C) due to increased molecular weight.[1] |

| Density | ~1.0 g/cm³ (Predicted) | Similar to related aromatic esters. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., CH₂Cl₂, CHCl₃, Ethyl Acetate, THF). | Standard solubility for non-polar organic compounds. |

Structural Elucidation: A Predictive Spectroscopic Guide

A robust characterization workflow is essential to confirm the identity and purity of synthesized pentamethylbenzyl acetate. The following sections detail the predicted spectral data that serve as a benchmark for experimental validation.

¹H-NMR Spectroscopy (Proton NMR)

The ¹H-NMR spectrum provides a clear fingerprint of the proton environments within the molecule. For pentamethylbenzyl acetate, dissolved in a deuterated solvent such as CDCl₃, the following signals are predicted:

-

δ ~5.2 ppm (singlet, 2H): This signal corresponds to the two benzylic protons (-CH₂-O). Its downfield shift is due to the deshielding effect of the adjacent oxygen atom. It appears as a singlet as there are no adjacent protons for coupling.

-

δ ~2.3-2.2 ppm (singlets, 15H): These signals arise from the five methyl groups attached to the benzene ring. Due to potential steric hindrance and restricted rotation, these may appear as two or more distinct singlets. Typically, the ortho-methyl groups (2,6 positions) are shifted slightly differently from the meta- (3,5 positions) and para- (4 position) methyl groups.

-

δ ~2.1 ppm (singlet, 3H): This sharp singlet is characteristic of the methyl protons of the acetate group (CH₃-C=O).

¹³C-NMR Spectroscopy (Carbon NMR)

A proton-decoupled ¹³C-NMR spectrum is used to identify all unique carbon atoms in the molecule.[3]

-

δ ~170-171 ppm: The ester carbonyl carbon (C=O).

-

δ ~130-138 ppm: Several signals corresponding to the five quaternary aromatic carbons to which the methyl groups are attached and the single quaternary carbon to which the benzyl group is attached.

-

δ ~65-68 ppm: The benzylic carbon (-CH₂-O).

-

δ ~21 ppm: The acetate methyl carbon (CH₃-C=O).

-

δ ~16-18 ppm: Signals for the five methyl carbons attached to the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[4]

-

~1740 cm⁻¹ (strong, sharp): This is the most prominent peak in the spectrum and is characteristic of the C=O (carbonyl) stretch of the ester functional group.

-

~1230 cm⁻¹ (strong): Characteristic C-O stretching vibration of the acetate group.

-

~2900-3000 cm⁻¹ (medium): C-H stretching vibrations from the methyl and methylene groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[5]

-

Molecular Ion (M⁺): A peak at m/z = 220.31, corresponding to the molecular weight of the compound.

-

Key Fragments:

-

m/z = 161: A prominent peak resulting from the loss of the acetyl group (•COCH₃), forming the very stable pentamethylbenzyl cation.

-

m/z = 43: A characteristic peak for the acetyl cation ([CH₃CO]⁺).

-

Experimental Methodologies: A Self-Validating System

The following protocols describe a reliable method for the synthesis and characterization of pentamethylbenzyl acetate. The causality behind each step is explained to ensure reproducibility and understanding.

Synthesis of Pentamethylbenzyl Acetate via Esterification

This protocol utilizes the reaction of pentamethylbenzyl alcohol with acetyl chloride, a standard and high-yielding method for forming esters.[6]

Materials:

-

Pentamethylbenzyl alcohol (CAS 484-66-2)

-

Acetyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pentamethylbenzyl alcohol (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M solution).

-

Base Addition: Add anhydrous pyridine (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath. Rationale: Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

-

Acylation: Add acetyl chloride (1.2 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 15 minutes. Maintain the temperature at 0 °C. Rationale: Dropwise addition controls the exothermic reaction. Acetyl chloride is a highly effective acetylating agent.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Quenching: Once the reaction is complete, cool the flask again to 0 °C and slowly add 1 M HCl to quench the reaction and neutralize the excess pyridine.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). Rationale: The acid wash removes pyridine. The bicarbonate wash removes any remaining acetic acid. The brine wash removes residual water.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure pentamethylbenzyl acetate.

Characterization and Validation Workflow

This workflow ensures the synthesized product matches the predicted structural and physical properties.

-

Melting Point Determination: Measure the melting point of the purified solid using a calibrated melting point apparatus. A sharp melting range indicates high purity.

-

NMR Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[7]

-

NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.[8] Compare the obtained chemical shifts, integrations, and multiplicities with the predicted data in sections 2.1 and 2.2.

-

IR Spectroscopy: Acquire an IR spectrum of the solid product using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.[8] Verify the presence of the characteristic C=O and C-O ester stretches as described in section 2.3.

-

Mass Spectrometry: Analyze the sample using a mass spectrometer, for example, with Electron Ionization (EI) or Electrospray Ionization (ESI), to confirm the molecular weight and observe the key fragmentation patterns outlined in section 2.4.

Visualizations

Molecular Structure

Caption: Molecular Structure of Pentamethylbenzyl Acetate

Experimental Workflow

Caption: Synthesis and Characterization Workflow

Safety and Handling

While a specific Safety Data Sheet (SDS) for pentamethylbenzyl acetate is not available, handling should be guided by the protocols for similar polysubstituted aromatic compounds and esters.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Precursors: Note that precursors like acetyl chloride are corrosive and react violently with water. Pyridine is flammable and toxic. Handle with appropriate care.[9]

References

-

Bruker. (n.d.). 13C NMR spectra. Retrieved February 27, 2026, from [Link]

-

NIST. (n.d.). p-Methylbenzyl acetate. NIST Chemistry WebBook. Retrieved February 27, 2026, from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted). Retrieved February 27, 2026, from [Link]

-

The Good Scents Company. (n.d.). para-methyl benzyl acetate. Retrieved February 27, 2026, from [Link]

-

PubChem. (n.d.). m-Methylbenzyl acetate. National Institutes of Health. Retrieved February 27, 2026, from [Link]

-

NIST. (n.d.). p-Methylbenzyl acetate Gas Chromatography. NIST Chemistry WebBook. Retrieved February 27, 2026, from [Link]

- Supporting Information. (n.d.). General procedure for identifying compounds by HRMS(LC-MS).

-

NIST. (n.d.). p-Methylbenzyl acetate IR Spectrum. NIST Chemistry WebBook. Retrieved February 27, 2026, from [Link]

-

precisionFDA. (n.d.). P-METHYLBENZYL ACETATE. Retrieved February 27, 2026, from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

NIST. (n.d.). p-Methylbenzyl acetate IR Spectrum Data. NIST Chemistry WebBook. Retrieved February 27, 2026, from [Link]

-

OSHA. (n.d.). BENZYL ACETATE. Occupational Safety and Health Administration. Retrieved February 27, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of p-Methylbenzyl acetate (CAS 2216-45-7). Retrieved February 27, 2026, from [Link]

- Google Patents. (n.d.). SYNTHESIS OF PENTABROMOBENZYL BROMIDE (PBB-Br).

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Royal Society of Chemistry. (n.d.). Supplementary Information: General information.

-

OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry. Retrieved February 27, 2026, from [Link]

- Lalikoğlu, M., & Ince, E. (2021). The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents. Journal of Cosmetic Science, 72(4), 362-378.

- Chang, T.-C., & Yu, S. J. (n.d.). Microwave-Assisted Catalytic Acetylation of Alcohols by Gold Nanoparticle-Supported Gadolinium Complex. Figshare.

- El-Sayed, M. A., & El-Haddad, A. E. (2018). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Journal of Chemical and Pharmaceutical Research, 10(9), 1-10.

- Al-Showiman, S. S., Al-Hazimi, H. M., & Al-Najjar, I. M. (n.d.).

- Banks, R. E., et al. (n.d.). Polymerization of benzyl alcohol in anhydrous hydrogen fluoride: an efficient synthesis of poly(phenylenemethylene).

- An overview on synthetic methods of benzyl acet

-

Wikipedia. (n.d.). Benzyl acetate. Retrieved February 27, 2026, from [Link]

-

ResearchGate. (n.d.). NMR spectrum of >99% anhydrous benzyl acetate. Retrieved February 27, 2026, from [Link]

- Lalikoğlu, M., & Ince, E. (2021). The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents. Journal of Cosmetic Science, 72(4), 362-378.

- Lalikoğlu, M., & Ince, E. (2021). The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents. Journal of Cosmetic Science, 72(4), 362-378.

-

PrepChem.com. (n.d.). Synthesis of benzyl acetate. Retrieved February 27, 2026, from [Link]

-

Stenutz. (n.d.). pentamethylbenzyl alcohol. Retrieved February 27, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved February 27, 2026, from [Link]

-

Organic Syntheses. (n.d.). Procedure for the Preparation of Organic Compounds. Retrieved February 27, 2026, from [Link]

- Google Patents. (n.d.). A kind of preparation method of p-bromobenzyl bromide.

-

European Patent Office. (n.d.). Process for benzylic bromination. Retrieved February 27, 2026, from [Link]

Sources

- 1. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 2. Pentamethylbenzene synthesis - chemicalbook [chemicalbook.com]

- 3. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. scispace.com [scispace.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. rsc.org [rsc.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

2,3,4,5,6-Pentamethylbenzyl Acetate: Technical Guide & Application Profile

The following technical guide details the physicochemical profile, synthesis, and applications of 2,3,4,5,6-Pentamethylbenzyl acetate , a specialized reagent in organic synthesis and mechanistic chemistry.

Executive Summary

2,3,4,5,6-Pentamethylbenzyl acetate (CAS: 19936-85-7) is the acetate ester of pentamethylbenzyl alcohol.[1] In the pharmaceutical and chemical sciences, it serves as a critical electrophilic precursor for generating the pentamethylbenzyl cation —a remarkably stable benzylic carbocation due to the electron-donating effects of five methyl groups.

This compound is primarily utilized in:

-

Steric Engineering: Introducing the bulky pentamethylbenzyl group into molecular scaffolds.

-

Mechanistic Studies: Investigating SN1 solvolysis rates and carbocation stability.

-

Polycyclic Aromatic Hydrocarbon (PAH) Synthesis: Acting as a key building block for sterically crowded systems like octamethylanthracene.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Nomenclature & Identifiers

| Property | Data |

| IUPAC Name | (2,3,4,5,6-Pentamethylphenyl)methyl acetate |

| Common Name | Pentamethylbenzyl acetate |

| CAS Number | 19936-85-7 |

| PubChem CID | Derivative of CID 10864 (Pentamethylbenzene) / Search via SMILES |

| Molecular Formula | C₁₄H₂₀O₂ |

| Molecular Weight | 220.31 g/mol |

| SMILES | CC1=C(C(=C(C(=C1C)C)C)COC(=O)C) |

| InChI Key | Derived from structure |

Physical Properties[1]

-

Appearance: White to off-white crystalline solid (typically).[1]

-

Solubility: Soluble in dichloromethane (DCM), chloroform, ethyl acetate, and benzene. Insoluble in water.[1]

-

Reactivity: Hydrolyzes in strong aqueous acid/base to pentamethylbenzyl alcohol. Generates stable carbocations in superacids (e.g., TFA/H₂SO₄).

Synthesis & Production Protocols

The synthesis of pentamethylbenzyl acetate is typically achieved via the acetylation of pentamethylbenzyl alcohol or the nucleophilic substitution of pentamethylbenzyl chloride .

Protocol A: Acetylation of Pentamethylbenzyl Alcohol

This method is preferred for high-purity applications due to mild conditions.[1]

Reagents:

-

Pentamethylbenzyl alcohol (1.0 eq)[1]

-

Acetic anhydride (1.5 eq)[1]

-

Pyridine (1.5 eq) or Triethylamine (TEA)[1]

-

DMAP (4-Dimethylaminopyridine) (0.05 eq, catalyst)[1]

-

Dichloromethane (DCM) (Solvent)[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve pentamethylbenzyl alcohol in anhydrous DCM under an inert atmosphere (N₂ or Ar).

-

Addition: Add pyridine (or TEA) and DMAP to the solution.

-

Acetylation: Dropwise add acetic anhydride at 0°C. Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Quenching: Quench the reaction with saturated NaHCO₃ solution to neutralize excess acid.

-

Extraction: Extract the organic layer with DCM (3x).[1] Wash combined organics with 1M HCl (to remove pyridine), then brine.

-

Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from hexane/ethyl acetate if necessary.[1]

Protocol B: Silver-Mediated Substitution (From Chloride)

Used when the alcohol is unavailable, starting from pentamethylbenzyl chloride.[1]

Reagents:

-

Pentamethylbenzyl chloride (1.0 eq)[1]

-

Silver Acetate (AgOAc) (1.2 eq)[1]

-

Acetic Acid (AcOH) (Solvent)[1]

Mechanism: SN1 pathway facilitated by Ag⁺ precipitation of AgCl.

Mechanistic Applications: The "Magic Methyl" Effect[1]

In drug development and physical organic chemistry, this compound is a probe for carbocation stability . The five methyl groups on the benzene ring provide significant electron density (via hyperconjugation and inductive effects), stabilizing the resulting benzylic cation.

Friedel-Crafts Alkylation Pathway

Pentamethylbenzyl acetate reacts with strong acids (e.g., Trifluoroacetic acid, TFA) to form the electrophilic cation, which then attacks other aromatics. This is the standard route to Octamethylanthracene .

Diagram 1: Acid-Catalyzed Ionization & Alkylation Pathway [1]

Caption: Formation of the stable pentamethylbenzyl cation via acid catalysis and subsequent Friedel-Crafts alkylation.

Experimental Workflow: Synthesis of Octamethylanthracene

A classic application of pentamethylbenzyl acetate in creating crowded aromatic scaffolds.

Objective: Synthesize 1,2,3,4,5,6,7,8-octamethylanthracene.

Protocol:

-

Mixture Preparation: Combine pentamethylbenzyl acetate (10.0 g, 45 mmol) and 1,2,3,4-tetramethylbenzene (20.0 g, 149 mmol) in CH₂Cl₂ (150 mL).

-

Acid Activation: Add a mixture of concentrated H₂SO₄ (75 mL) and Trifluoroacetic acid (TFA) (150 mL) to the solution.[1]

-

Cyclization: Stir the mixture vigorously. The acid cleaves the acetate, generating the cation which alkylates the tetramethylbenzene. Subsequent cyclization and oxidation steps (often spontaneous or requiring mild oxidant) yield the anthracene core.[1]

-

Purification: Chromatography on silica gel (Hexane/DCM) to isolate the yellow/orange crystalline product.

Safety & Handling (SDS Highlights)

While specific toxicological data for the acetate is limited, it should be handled with the standard precautions for benzyl esters and alkylating agents .

| Hazard Class | Description | Precaution |

| Skin Irritant | May cause irritation upon contact.[1] | Wear nitrile gloves and lab coat. |

| Eye Irritant | Potential for serious eye irritation.[1] | Use safety goggles.[1] |

| Inhalation | Dust/vapor may irritate respiratory tract.[1] | Handle in a fume hood.[1] |

| Storage | Stable under normal conditions. | Store in a cool, dry place away from strong oxidizers. |

References

-

Synthesis of Crowded Acenes

- Source: Science of Synthesis, Thieme Chemistry.

- Context: "Synthesis of Product Subclass 2: Synthesis by Ring-Closure Reactions."

-

URL:[1]

-

Mechanistic Study of Pentamethylbenzyl Cation

- Title: Formation and characterization of the radical cation of pentamethylbenzyl trifluoroacet

- Source: Royal Society of Chemistry (RSC), J. Chem. Soc., Perkin Trans. 2.

-

URL:[1]

-

Compound Data & Identifiers

-

General Reactivity of Benzyl Acetates

Sources

- 1. 4-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxyundecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxyheptyl]-2-methyl-2H-furan-5-one | C35H62O8 | CID 10371554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biomedres.us [biomedres.us]

Pentamethylbenzyl acetate melting point and boiling point

Technical Whitepaper: Physicochemical Characterization of Pentamethylbenzyl Acetate

Executive Summary

Pentamethylbenzyl acetate (PMBA) is a specialized organic intermediate primarily utilized in the study of sterically crowded aromatic systems, carbocation stability, and the construction of artificial molecular machines (molecular rotors). Unlike common benzyl esters, PMBA exhibits unique physicochemical stability due to the steric shielding provided by the five methyl groups on the benzene ring. This guide provides an authoritative reference on its thermodynamic properties, synthesis, and experimental handling.

Chemical Identity & Structural Context

-

Chemical Name: 2,3,4,5,6-Pentamethylbenzyl acetate

-

CAS Registry Number: 19936-85-7

-

Molecular Formula: C₁₄H₂₀O₂

-

Molecular Weight: 220.31 g/mol

-

SMILES: CC(=O)OCC1=C(C)C(C)=C(C)C(C)=C1C

-

Structural Integrity: The molecule consists of a fully methylated benzene ring (pentamethylbenzene core) linked to an acetate group via a methylene bridge. The steric bulk of the ortho-methyl groups significantly influences the rotational barrier of the methylene-acetate bond, a property exploited in molecular rotor studies.

Thermodynamic Properties

The physicochemical data for PMBA is often conflated with its precursors (pentamethylbenzene) or derivatives (pentamethylbenzyl chloride) in general databases. The following data is aggregated from primary synthetic literature and experimental characterization.

| Property | Value / Range | Condition / Note |

| Physical State | Crystalline Solid | At Standard Temperature & Pressure (STP) |

| Melting Point (MP) | 85 – 86 °C | Recrystallized from hexane/ethanol [1, 2] |

| Boiling Point (BP) | > 280 °C (Predicted) | Decomposes prior to atmospheric boiling |

| Solubility | Soluble | CH₂Cl₂, CHCl₃, Benzene, Acetone |

| Solubility | Insoluble | Water (Hydrophobic character) |

| Flash Point | N/A | Not experimentally determined; handle as combustible solid |

Technical Insight: The melting point of PMBA (85–86 °C) is distinct from its parent hydrocarbon, Pentamethylbenzene (MP 51–54 °C), and its chlorinated analog, Pentamethylbenzyl chloride (MP 81–83 °C). The increase in melting point relative to the hydrocarbon is attributed to the dipole-dipole interactions introduced by the ester functionality, despite the disruption of crystal packing efficiency caused by the flexible acetate tail.

Synthetic Pathways & Production

The synthesis of PMBA typically follows two primary routes: Side-chain Acetoxylation (Oxidative) or Nucleophilic Substitution . The choice of pathway depends on the availability of starting materials (Hexamethylbenzene vs. Pentamethylbenzyl chloride).

Pathway A: Oxidative Acetoxylation (Direct)

This method utilizes Lead(IV) acetate to oxidize a methyl group of hexamethylbenzene. While direct, it requires careful purification to remove lead byproducts.

Pathway B: Nucleophilic Substitution (High Purity)

This is the preferred route for high-purity applications. Pentamethylbenzyl chloride is treated with an acetate salt (NaOAc or AgOAc) in a polar aprotic solvent or acetic acid.

Figure 1: Synthetic pathways for Pentamethylbenzyl Acetate. Route B is favored for scalability and purity.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Substitution (Standard)

Use this protocol for generating analytical standards.

-

Reagents:

-

Pentamethylbenzyl chloride (10.0 mmol)

-

Sodium Acetate (anhydrous, 15.0 mmol)

-

Glacial Acetic Acid (20 mL)

-

-

Procedure:

-

Dissolve pentamethylbenzyl chloride in glacial acetic acid in a round-bottom flask.

-

Add sodium acetate and reflux the mixture for 4–6 hours.

-

Monitor reaction progress via TLC (eluent: 10% EtOAc in Hexanes).

-

Quench: Pour the reaction mixture into 100 mL of ice-cold water. The product will precipitate as a white solid.

-

Isolation: Filter the solid using a Büchner funnel. Wash with cold water (3 x 20 mL) to remove residual acetic acid.

-

-

Purification:

-

Dissolve the crude solid in a minimum amount of hot hexane or ethanol.

-

Allow to cool slowly to room temperature, then to 4 °C.

-

Collect crystals via filtration.

-

Validation: Measure MP. Target range: 84–86 °C .

-

Protocol 2: Spectroscopic Characterization

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 2.08 (s, 3H, -OCOCH ₃)

-

δ 2.25 (s, 9H, meta/para-CH ₃)

-

δ 2.30 (s, 6H, ortho-CH ₃)

-

δ 5.25 (s, 2H, Ar-CH ₂-O)

-

-

IR (KBr):

-

Strong absorption at ~1735 cm⁻¹ (C=O stretch).

-

Applications in Research

Molecular Rotors & Steric Gearing

PMBA is a critical precursor for synthesizing "molecular gyroscopes." The pentamethylbenzyl group acts as a "stator" or bulky barrier. When coupled with other aromatic systems (e.g., via Friedel-Crafts reaction with the generated carbocation), it creates sterically congested molecules where the rotation of the rings is hindered, allowing researchers to study correlated rotation (gearing) at the molecular level [3].

Carbocation Stability Studies

Upon treatment with strong acids (TFA or FSO₃H), PMBA undergoes solvolysis to generate the pentamethylbenzyl cation . This cation is exceptionally stable due to electron donation from the five methyl groups, making PMBA an ideal substrate for studying S_N1 mechanisms and electrophilic aromatic substitutions in non-nucleophilic media.

Figure 2: Generation of the stable pentamethylbenzyl cation from PMBA for electrophilic applications.

References

-

Biali, S. E., et al. (1978). Side-chain Acetoxylation of Hexamethylbenzene. The Journal of Organic Chemistry, 43(13).

-

Zupan, M., & Stavber, S. (2005). Selectfluor F-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Chemistry. Chemical Reviews.

-

Iwamura, H., & Mislow, K. (1988).[1] Stereochemical Consequences of Dynamic Gearing. Accounts of Chemical Research, 21(4), 175-182.[1] (Contextualizes the use of pentamethylbenzyl derivatives in molecular rotors).

-

Sigma-Aldrich. 2,3,4,5,6-Pentamethylbenzyl acetate Product Detail. (Catalog No. S947687).

Sources

Technical Guide: Electron-Rich Benzyl Ester Derivatives in Synthetic Chemistry & Drug Design

Executive Summary

This technical guide analyzes the strategic application of electron-rich benzyl ester derivatives—specifically p-methoxybenzyl (PMB) and 2,4-dimethoxybenzyl (DMB) esters. Unlike standard benzyl esters, these derivatives leverage the electron-donating effects of methoxy substituents to modulate bond lability.[1] This guide details their mechanistic underpinnings, provides self-validating experimental protocols for their installation and removal, and explores their utility in orthogonal protection strategies and prodrug development.

Theoretical Framework: Electronic Modulation of Lability

The utility of electron-rich benzyl esters rests on the electronic influence of the aromatic ring substituents on the benzylic carbon-oxygen bond.

The Resonance Effect

In standard benzyl esters, the benzylic C-O bond is relatively stable. However, the introduction of electron-donating groups (EDGs) such as methoxy (-OMe) at the para or ortho positions significantly increases the electron density of the aromatic ring.

-

Acidolysis Mechanism: Upon protonation of the ester oxygen, the bond cleavage generates a benzylic carbocation. The EDGs stabilize this cation via resonance delocalization.

-

PMB: The p-methoxy group donates electron density, stabilizing the cation and allowing cleavage with trifluoroacetic acid (TFA).

-

DMB: The 2,4-dimethoxy substitution provides a synergistic push-pull effect, making the resulting carbocation exceptionally stable. Consequently, DMB esters can be cleaved under extremely mild acidic conditions (e.g., 1% TFA), often retaining other acid-sensitive groups like Boc.

-

Oxidative Cleavage (The DDQ Pathway)

A unique feature of PMB and DMB esters is their susceptibility to oxidative cleavage using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) .[1][2] This reaction proceeds via a Single Electron Transfer (SET) mechanism, forming a charge-transfer complex that is hydrolyzed to release the carboxylic acid and the corresponding benzaldehyde.

Figure 1: Mechanistic flow of DDQ-mediated oxidative cleavage. Note the formation of the charge-transfer complex, which serves as a visual indicator.

Comparative Lability & Orthogonality

The following table summarizes the stability profiles, allowing researchers to select the appropriate derivative based on the required orthogonality.

Table 1: Stability and Cleavage Conditions of Benzyl Ester Derivatives

| Derivative | Structure Abbr. | Acid Sensitivity | Oxidative Sensitivity (DDQ) | Hydrogenolysis (H2/Pd) | Key Orthogonality |

| Benzyl | Bn | Low (Strong Acid/HBr) | Stable | Highly Labile | Stable to mild acid/base. |

| p-Methoxybenzyl | PMB | Moderate (TFA) | Labile | Labile | Cleavable in presence of Benzyl/Methyl esters. |

| 2,4-Dimethoxybenzyl | DMB | High (1% TFA) | Highly Labile | Labile | Cleavable in presence of Boc/t-Bu. |

Experimental Methodologies

Protocol: Steglich Esterification (Installation)

This method is preferred for sensitive substrates as it operates under neutral conditions.

Reagents:

-

Carboxylic Acid Substrate (1.0 eq)

-

4-Methoxybenzyl Alcohol (PMB-OH) (1.1 eq)

-

DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)

-

DMAP (4-Dimethylaminopyridine) (0.1 eq)

-

Solvent: Dry Dichloromethane (DCM)

Step-by-Step Workflow:

-

Preparation: Dissolve the carboxylic acid and PMB-OH in dry DCM under an inert atmosphere (N2 or Ar).

-

Catalyst Addition: Add DMAP. Causality: DMAP acts as a nucleophilic catalyst, significantly accelerating the attack of the alcohol on the O-acylisourea intermediate.

-

Coupling: Cool the solution to 0°C. Add DCC portion-wise.

-

Observation: The solution will become cloudy as Dicyclohexylurea (DCU) precipitates. This precipitation drives the equilibrium forward.

-

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 3–12 hours.

-

Workup: Filter off the DCU precipitate. Wash the filtrate with 0.5N HCl (to remove DMAP), saturated NaHCO3, and brine. Dry over MgSO4 and concentrate.

Protocol: Oxidative Cleavage with DDQ

This protocol is ideal for removing PMB/DMB esters while retaining other acid-sensitive groups (e.g., Boc, t-Butyl esters).

Reagents:

Step-by-Step Workflow:

-

Dissolution: Dissolve the substrate in the DCM/Water mixture.[2]

-

Critical Step: The water is essential. It acts as the nucleophile to hydrolyze the oxocarbenium intermediate. Without water, the reaction stalls or leads to side products.

-

-

Oxidation: Add DDQ at 0°C.

-

Self-Validating Check: The reaction mixture should immediately turn a deep green/red color (Charge-Transfer Complex). As the reaction proceeds and DDQ is consumed (reduced to DDQ-H2), the color often fades or precipitates a light-colored solid.

-

-

Monitoring: Stir at RT. Monitor by TLC.[2] The product (free acid) is usually much more polar than the ester.

-

Quench: Pour into saturated aqueous NaHCO3.

-

Note: Basic wash removes the acidic byproduct (DDQ-H2) and the generated p-anisaldehyde.

-

-

Purification: Acidify the aqueous layer (if the product is the acid) and extract, or extract the organic layer if the product remains organic-soluble.

Protocol: Acidolytic Cleavage (DMB Specific)

Used when oxidative conditions must be avoided.

Reagents:

-

DMB-Ester Substrate

-

TFA (1% to 5% v/v) in DCM

-

Scavenger: Triethylsilane (TES) or Anisole (2 eq)

Step-by-Step Workflow:

-

Cocktail Prep: Prepare a solution of 1-5% TFA in DCM. Add the scavenger.

-

Causality: The scavenger traps the liberated dimethoxybenzyl carbocation, preventing it from re-alkylating the substrate (polymerization).

-

-

Reaction: Add the solution to the substrate at 0°C. Stir for 15–30 minutes.

-

Validation: DMB esters cleave very rapidly. Extended reaction times may compromise other groups (like Boc).

-

-

Workup: Evaporate volatiles immediately under reduced pressure (do not heat). Co-evaporate with toluene to remove residual TFA.

Orthogonal Strategy & Applications

Orthogonal Deprotection Logic

The power of electron-rich benzyl esters lies in their ability to be removed under conditions that leave other "standard" protecting groups intact.[4]

Figure 2: Decision matrix for orthogonal deprotection. PMB esters provide a unique "third dimension" of orthogonality alongside acid-labile (Boc) and reduction-labile (Bn) groups.

Prodrug Development

Beyond synthesis, electron-rich benzyl esters are utilized in prodrug design to enhance oral bioavailability.[5]

-

Lipophilicity: Converting a polar carboxylic acid drug (e.g., Indomethacin, Penicillin G) into a PMB ester increases logP, facilitating passive diffusion across the intestinal membrane.

-

Metabolic Activation: Once in the bloodstream, these esters are hydrolyzed by plasma esterases. The rate of hydrolysis can be tuned by varying the electron density (PMB vs DMB) or steric bulk around the ester bond.

References

-

Greene's Protective Groups in Organic Synthesis. Comparison of acid lability and oxidative cleavage methods for substituted benzyl esters.

-

Source:

-

-

PMB Protecting Group: Mechanism & DDQ Cleavage.

-

Source:

-

-

Preparation and Applications of 4-Methoxybenzyl Esters. Comprehensive review on the installation and selective removal of PMB esters in complex synthesis.

-

Source:

-

-

Protection of Amines/Acids with 2,4-Dimethoxybenzyl. Analysis of the high acid sensitivity of DMB groups compared to PMB.

-

Source:

-

-

Tertiary sulfonamidomethyl ester prodrugs of benzylpenicillin. Investigation into ester prodrug stability and hydrolysis kinetics.

-

Source:

-

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Precision Synthesis of Pentamethylbenzyl Acetate via Anodic Oxidation

Executive Summary

This Application Note details the synthesis of Pentamethylbenzyl Acetate (PMBA) from Hexamethylbenzene (HMB) . While classical chemical oxidations (e.g., Lead Tetraacetate, Permanganate) often suffer from over-oxidation to carboxylic acids or poor selectivity, this guide focuses on Anodic Acetoxylation . This electrochemical approach utilizes a Single Electron Transfer (SET) mechanism to achieve high selectivity for the mono-functionalized side-chain product.

Key Applications:

-

Protecting Group Chemistry: Precursor to pentamethylbenzyl chloride, a highly acid-labile protecting group for phenols and carboxylic acids in peptide synthesis.

-

Metabolic Modeling: HMB serves as a probe substrate for investigating alkylbenzene metabolism and electrophilic aromatic substitution dynamics.

-

Process Chemistry: Demonstrates controlled side-chain functionalization of electron-rich aromatics.

Mechanistic Principles

The transformation relies on the Electron Transfer-Proton Transfer-Electron Transfer (ECE) sequence. Unlike radical halogenation, which depends on hydrogen atom abstraction, anodic oxidation exploits the low ionization potential of the electron-rich HMB ring.

The Electrochemical Pathway (Eberson-Nyberg Mechanism)

-

Oxidation (E): HMB undergoes a one-electron oxidation at the anode to form the radical cation (

). -

Deprotonation (C): The highly acidic radical cation loses a proton from a methyl group (assisted by the acetate base), forming a pentamethylbenzyl radical.

-

Oxidation (E): The benzyl radical, having a lower oxidation potential than the parent HMB, is immediately oxidized to the pentamethylbenzyl cation.

-

Solvolysis (C): The cation is trapped by the acetate nucleophile to form the final ester.

Mechanistic Workflow Diagram

Caption: Figure 1. The ECE mechanism for the anodic side-chain acetoxylation of hexamethylbenzene.

Experimental Protocols

Method A: Constant Potential Anodic Oxidation (Primary Protocol)

This method is preferred for its high specificity and avoidance of over-oxidation products (e.g., aldehydes or acids).

Materials:

-

Substrate: Hexamethylbenzene (HMB), recrystallized from ethanol.[1]

-

Solvent: Glacial Acetic Acid (HOAc) / Dichloromethane (DCM) (3:1 v/v).

-

Electrolyte: Sodium Acetate (anhydrous), 0.5 M.

-

Electrodes: Platinum sheet (Anode) and Graphite rod (Cathode).

-

Equipment: Potentiostat/Galvanostat, divided H-cell (optional but recommended), reference electrode (Ag/AgCl).

Protocol Steps:

-

Preparation: Dissolve HMB (2.0 mmol) and Sodium Acetate (0.5 M) in 50 mL of the HOAc/DCM mixture. The DCM helps solubilize the non-polar HMB.

-

Voltammetry Check: Run a cyclic voltammogram (CV) to determine the oxidation peak (

). HMB typically oxidizes around +1.2 V vs. SCE. -

Electrolysis: Set the potentiostat to +1.30 V (slightly above

). Stir magnetically. -

Monitoring: Monitor the current decay. The reaction is complete when the current drops to <5% of the initial value (typically 2-3 F/mol of charge passed).

-

Workup:

-

Evaporate the DCM and most acetic acid under reduced pressure.

-

Neutralize the residue with saturated

solution. -

Extract with Diethyl Ether (

mL). -

Wash organic layer with brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from hexane or purify via flash chromatography (SiO2, 5% EtOAc/Hexanes).

Method B: Chemical Oxidation (Lead Tetraacetate)

Use this method if electrochemical equipment is unavailable. Note that yields are typically lower (40-60%) due to side reactions.

Protocol Steps:

-

Dissolve HMB (10 mmol) in Glacial Acetic Acid (50 mL).

-

Add Lead Tetraacetate (LTA) (11 mmol) under a nitrogen atmosphere.

-

Heat to 80°C for 2 hours. The solution will turn from colorless to yellow/brown.

-

Quench with ethylene glycol (to destroy excess LTA).

-

Perform standard aqueous workup as described in Method A.

Data Analysis & Characterization

Successful synthesis is validated by the disappearance of the highly symmetric HMB signal and the appearance of the acetate methyl group and the benzylic methylene.

NMR Specification Table

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 2.08 | Singlet | 3H | Acetate Methyl ( | |

| 2.20 | Singlet | 9H | Aryl Methyls (Meta/Para) | |

| 2.28 | Singlet | 6H | Aryl Methyls (Ortho) | |

| 5.25 | Singlet | 2H | Benzylic Methylene ( | |

| 171.2 | Singlet | - | Carbonyl ( | |

| 62.5 | Singlet | - | Benzylic Carbon ( |

Yield Comparison

| Method | Typical Yield | Purity Profile | Notes |

| Anodic Oxidation | 75 - 85% | High (>95%) | "Green" method; requires potentiostat. |

| Pb(OAc) | 45 - 60% | Moderate | Toxic lead waste; difficult purification. |

| NBS / AgOAc | 60 - 70% | High | Two-step process; reliable but labor-intensive. |

Troubleshooting & Critical Parameters

Workflow Logic Diagram

Caption: Figure 2. Troubleshooting logic for the electrochemical synthesis workflow.

Common Pitfalls

-

Electrode Passivation: The formation of polymeric films on the anode can halt the reaction.

-

Solution: Use a "pulse" potential or mechanically polish the electrode between runs.

-

-

Over-Oxidation: Proceeding to the aldehyde or acid.

-

Solution: Strictly control the potential. Do not use Constant Current unless the current density is carefully optimized (< 5 mA/cm²).

-

-

Moisture Sensitivity: While the reaction produces protons, excessive water can lead to the formation of Pentamethylbenzyl alcohol instead of the acetate.

-

Solution: Use anhydrous Sodium Acetate and add 1% Acetic Anhydride to the solvent mixture to scavenge water.

-

References

-

Eberson, L., & Nyberg, K. (1966). Studies on Electrolytic Substitution Reactions.[2] I. Anodic Acetoxylation.[2] Journal of the American Chemical Society.[3] Link

-

Kochi, J. K. (1965). Oxidation of Alkylbenzenes with Lead Tetraacetate. Journal of the American Chemical Society.[3] Link

-

Nyberg, K. (1970). Anodic oxidation of methylbenzenes in acetic acid. Acta Chemica Scandinavica. Link

-

Baciocchi, E., et al. (1984). Side-chain oxidation of alkylbenzenes. Journal of Organic Chemistry. Link

Sources

Generating the Pentamethylbenzyl Cation from Pentamethylbenzyl Acetate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the generation of the highly stabilized pentamethylbenzyl cation from its corresponding acetate precursor. The pentamethylbenzyl cation is a valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery. This document provides the theoretical underpinnings of this transformation, detailed experimental protocols for both the synthesis of the pentamethylbenzyl acetate precursor and its subsequent conversion to the carbocation, and methods for its characterization. The causality behind experimental choices is explained, and protocols are designed to be self-validating.

Introduction: The Significance of the Pentamethylbenzyl Cation

Benzylic cations are pivotal reactive intermediates in a vast array of chemical transformations.[1] Their stability is significantly influenced by the substitution pattern on the aromatic ring. The pentamethylbenzyl cation stands out as a particularly stable and, therefore, synthetically useful species. The five electron-donating methyl groups on the benzene ring effectively delocalize the positive charge through inductive and hyperconjugation effects, rendering it more tractable than less substituted benzyl cations.[1] This enhanced stability opens avenues for its application in complex molecule synthesis, where controlled electrophilic reactions are paramount.

Pentamethylbenzene, a precursor to the pentamethylbenzyl system, is itself recognized for its role as a carbocation scavenger, highlighting the inherent stability of the cations it can form.[2] The ability to generate the pentamethylbenzyl cation from a stable and readily prepared precursor like pentamethylbenzyl acetate offers a convenient entry point to its rich chemistry. This application note provides a detailed roadmap for researchers seeking to harness the synthetic potential of this important carbocation.

Theoretical Background: From Acetate to Cation

The generation of a carbocation from an acetate precursor is typically facilitated by the action of a strong Lewis acid. The fundamental principle involves the coordination of the Lewis acid to the carbonyl oxygen of the acetate group. This coordination enhances the leaving group ability of the acetate moiety, promoting its departure and the formation of the carbocation.

The mechanism can be visualized as follows:

-

Coordination: The Lewis acid (e.g., BF₃, AlCl₃, SnCl₄) coordinates to the carbonyl oxygen of the pentamethylbenzyl acetate.

-

Heterolytic Cleavage: This coordination polarizes the C-O bond, facilitating its heterolytic cleavage. The acetate group departs as a Lewis acid-coordinated species.

-

Carbocation Formation: The departure of the acetate group leaves behind the resonance-stabilized pentamethylbenzyl cation.

The choice of Lewis acid and reaction conditions is critical to selectively promote the desired C-O bond cleavage without inducing unwanted side reactions.[3]

Caption: Workflow for Pentamethylbenzyl Acetate Synthesis.

Materials:

| Reagent/Material | Grade | Supplier |

| Pentamethylbenzene | 98% | Commercially Available |

| N-Bromosuccinimide (NBS) | 99% | Commercially Available |

| Azobisisobutyronitrile (AIBN) | 98% | Commercially Available |

| Carbon tetrachloride (CCl₄) | Anhydrous | Commercially Available |

| Sodium acetate (NaOAc) | Anhydrous | Commercially Available |

| Dimethylformamide (DMF) | Anhydrous | Commercially Available |

| Diethyl ether | Anhydrous | Commercially Available |

| Hexanes | Reagent | Commercially Available |

| Ethyl acetate | Reagent | Commercially Available |

| Magnesium sulfate (MgSO₄) | Anhydrous | Commercially Available |

Protocol for Pentamethylbenzyl Bromide:

-

To a solution of pentamethylbenzene (1.0 eq) in anhydrous carbon tetrachloride, add N-bromosuccinimide (1.1 eq).

-

Add a catalytic amount of AIBN (0.05 eq).

-

Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude pentamethylbenzyl bromide, which can be used in the next step without further purification.

Protocol for Pentamethylbenzyl Acetate:

-

Dissolve the crude pentamethylbenzyl bromide (1.0 eq) in anhydrous DMF.

-

Add anhydrous sodium acetate (1.5 eq) to the solution.

-

Heat the mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure pentamethylbenzyl acetate.

Generation and In Situ Use of Pentamethylbenzyl Cation

This protocol describes the generation of the pentamethylbenzyl cation using a Lewis acid and its subsequent trapping with a nucleophile in a one-pot procedure.

Materials:

| Reagent/Material | Grade | Supplier |

| Pentamethylbenzyl acetate | As synthesized | - |

| Boron trifluoride etherate (BF₃·OEt₂) | Redistilled | Commercially Available |

| Dichloromethane (CH₂Cl₂) | Anhydrous | Commercially Available |

| Nucleophile (e.g., Anisole) | Anhydrous | Commercially Available |

| Saturated sodium bicarbonate solution | - | - |

| Brine | - | - |

| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercially Available |

Protocol:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve pentamethylbenzyl acetate (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add boron trifluoride etherate (1.2 eq) to the stirred solution. The formation of the carbocation is often accompanied by a color change.

-

After stirring for 15-20 minutes at -78 °C, add the chosen nucleophile (e.g., anisole, 1.5 eq) dropwise.

-

Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Characterization of the Pentamethylbenzyl Cation

Direct observation of the pentamethylbenzyl cation is typically performed at low temperatures in superacid media. However, for synthetic purposes, its formation is often inferred from the products of its reaction with nucleophiles.

Expected Spectroscopic Data:

| Nucleus | Expected Chemical Shift (ppm) | Rationale |

| ¹H (Benzylic CH₂) | > 5.0 | The positive charge significantly deshields the benzylic protons. |

| ¹³C (Benzylic C⁺) | > 200 | The carbocationic carbon is highly deshielded. [2] |

| ¹³C (Aromatic C-ipso) | ~140-150 | Attached to the electron-withdrawing benzylic carbon. |

| ¹³C (Aromatic C-Me) | ~130-140 | Methyl-substituted aromatic carbons. |

| ¹³C (Methyl groups) | ~15-25 | Typical range for methyl groups on an aromatic ring. |

Characterization of the Trapped Product:

The successful generation and trapping of the pentamethylbenzyl cation can be confirmed by full characterization of the isolated product (e.g., by ¹H NMR, ¹³C NMR, and mass spectrometry). For example, the reaction with anisole would yield a diarylmethane derivative, and the appearance of signals corresponding to both the pentamethylbenzyl and methoxyphenyl moieties in the NMR spectra would confirm the desired transformation.

Safety and Handling

-

Lewis Acids: Boron trifluoride etherate is corrosive and moisture-sensitive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Solvents: Carbon tetrachloride is a known carcinogen and should be handled with extreme caution in a fume hood. Dichloromethane is a volatile and potentially harmful solvent.

-

Reagents: N-Bromosuccinimide is a lachrymator and should be handled carefully. AIBN is a flammable solid and can decompose violently upon heating.

-

Low Temperatures: Use caution when working with dry ice/acetone baths to avoid frostbite.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of pentamethylbenzyl acetate and its use as a precursor for the generation of the pentamethylbenzyl cation. By understanding the underlying principles and following the detailed protocols, researchers can effectively utilize this versatile intermediate in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science. The provided framework emphasizes safety, reproducibility, and a clear understanding of the chemical transformations involved.

References

- Ebner, D. C., Tambar, U. K., & Stoltz, B. M. (2019). PREPARATION OF METHYL 2-(2-ACETYLPHENYL)

- Olah, G. A., & Mo, Y. K. (1972). Stable Carbocations. CXXXIX. The o-, m-, and p-Benzylic Cations and Their Comparison with the Corresponding Phenyl Cations. Journal of the American Chemical Society, 94(15), 5341–5349.

- Kelly, D. P., & Spear, R. J. (1978). Stable carbocations. Part 2. 13C nuclear magnetic resonance spectra of 1-aryl-1-cycloalkyl- and 1-aryl-1-cyclopropyl-ethyl cations. Journal of the Chemical Society, Perkin Transactions 2, (2), 193-197.

- Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008). Trichloroboron-promoted deprotection of phenolic benzyl ether using pentamethylbenzene as a non Lewis-basic cation scavenger. Synlett, 2008(13), 1977-1980.

-

Pentamethylbenzene. (2023, November 29). In Wikipedia. [Link]

- Gandelman, M., & Milstein, D. (2003). Lewis Acid Catalyzed Acylation Reactions: Scope and Limitations. European Journal of Organic Chemistry, 2003(14), 2595-2602.

- Nishimoto, Y., & Yasuda, M. (2018). Acetate/Alkoxide/Halide Shuttle Systems Mediated by Lewis Acid Catalysts for Insertion Reaction of a One-Carbon Unit into Carbon–Carbon or Carbon–Halogen Bonds. Accounts of Chemical Research, 51(10), 2445-2456.

- Lalikoğlu, M., & İnce, E. (2021). The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents. Journal of Cosmetic Science, 72(4), 362-378.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.

- Wolfson, A., D'Addario, N., & Shotland, Y. (2010). Nucleophilic Substitution of Benzyl Halides with in Ammonium Acetate in Presence of Glycerol as Green Solvent. Asian Journal of Chemistry, 22(4), 1227-1230.

Sources

Application Note: The Pentamethylbenzyl (Pmb) Protecting Group in Advanced Peptide and Radiochemical Synthesis

Introduction & Chemical Rationale

In the synthesis of complex peptide architectures and time-sensitive radiopharmaceuticals, chemoselectivity is paramount. The pentamethylbenzyl (Pmb) group has emerged as a highly specialized protecting group that bridges the gap between extreme acid lability and synthetic stability.

Structurally, the Pmb group is a benzyl ring fully substituted with five methyl groups. This hyper-alkylation fundamentally alters the electronic properties of the aromatic system. During acidolysis, the electron-donating inductive and hyperconjugative effects of the five methyl groups highly stabilize the resulting benzylic carbocation. Consequently, while a standard benzyl (Bzl) group requires dangerous anhydrous hydrogen fluoride (HF) or catalytic hydrogenation for removal, the Pmb group is efficiently cleaved using standard Trifluoroacetic acid (TFA) 1. This places its acid lability on par with the tert-butyl (tBu) group, making it fully compatible with modern Fmoc solid-phase peptide synthesis (SPPS) strategies.

Strategic Applications in Synthetic Workflows

A. Orthogonal Cysteine Protection: The Trt vs. Pmb Dilemma

The protection of the highly nucleophilic thiol group of cysteine is critical to prevent unwanted disulfide bond formation. While the Trityl (Trt) group is the industry standard, it is extremely acid-labile (cleaved by 1–5% TFA). If a researcher needs to synthesize a protected peptide fragment on a highly acid-labile resin (e.g., 2-chlorotrityl chloride, 2-CTC) and cleave it intact for solution-phase fragment condensation, the Trt group on Cysteine will be prematurely lost.

Fmoc-Cys(Pmb)-OH solves this E-E-A-T (Expertise-Experience) dilemma. The Pmb thioether is completely stable to the 1% TFA used for 2-CTC resin cleavage, allowing the isolation of fully protected peptide fragments. It is only removed during the final global deprotection using 90–95% TFA. This orthogonality is heavily leveraged in generating peptides for late-stage modifications, such as CuAAC (click chemistry) 2 and CLipPA (Cysteine Lipidation on Peptide or Amino acid) workflows 3.

B. Rapid Deprotection in Radiochemistry